molecular formula C14H20BrN B1406891 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine CAS No. 1487331-53-2

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine

Cat. No.: B1406891
CAS No.: 1487331-53-2
M. Wt: 282.22 g/mol
InChI Key: XKMIIXQBXDJMMI-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine is a piperidine derivative featuring a 4-bromophenyl group attached via an ethyl chain to the piperidine nitrogen, with a methyl substitution at the 4-position of the piperidine ring. This structure combines aromatic bromination, aliphatic chain flexibility, and piperidine ring modifications, which are common in psychoactive and pharmacologically active compounds.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(15)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMIIXQBXDJMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpiperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

1-(1-Phenylcyclohexyl)-4-methylpiperidine
  • Structure : Differs by replacing the 4-bromophenyl-ethyl group with a phenylcyclohexyl moiety.
  • Pharmacology: Exhibits lower ataxia potency (0.05–2.15× PCP) and a shorter duration of action (18–65 minutes). Its therapeutic index (TI) is notably small, indicating a narrow safety margin compared to PCP analogs like ketamine .
  • Key Finding : Modifying the aromatic ring (e.g., bromination) or piperidine substituents significantly impacts potency and safety.
Brorphine (1-(1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one)
  • Structure : Incorporates a benzimidazolone group linked to the piperidine ring, with a 4-bromophenyl-ethyl chain.
  • Its structural complexity may enhance receptor binding affinity, leading to higher potency than simpler piperidine derivatives .
1-(4-Bromobenzoyl)-4-methylpiperidine
  • Structure : Replaces the ethyl-linked bromophenyl group with a benzoyl substituent.
  • Pharmacology: No direct activity data are provided, but the benzoyl group may alter metabolic stability or receptor interactions compared to alkyl-linked analogs .
1-(4-Bromophenyl)-2-(1-methyl-2-piperidinyl)-1-ethanone
  • Structure : Features a ketone group bridging the bromophenyl and methylpiperidine moieties.
  • Pharmacology : Developed as a cognitive enhancer and analgesic, highlighting the role of ketone functional groups in modulating biological activity .

Key Pharmacological Parameters

Compound Potency Relative to PCP Therapeutic Index (TI) Duration of Action Regulatory Status
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine* Not reported Not reported Not reported Not scheduled
1-(1-Phenylcyclohexyl)-4-methylpiperidine 0.05–2.15× Low (smallest TI) 18–65 min Research compound
Brorphine High (qualitative) Very low Prolonged Schedule I
Ketamine 0.5–1× Moderate 30–60 min Schedule III

*Inferred from structural analogs.

Impact of Structural Modifications

  • Piperidine Substitutions : Methyl groups at the 4-position (as in the target compound) may sterically hinder receptor interactions, reducing potency compared to unsubstituted piperidines. Conversely, bulky groups (e.g., benzimidazolone in Brorphine) can enhance receptor specificity .
  • Linker Flexibility : Ethyl chains (as in the target compound) provide conformational flexibility, whereas rigid linkers (e.g., benzoyl groups) may restrict binding modes .

Biological Activity

Overview

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine, a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure that includes a bromophenyl group and a piperidine ring, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H20BrN
  • Molecular Weight : 270.22 g/mol
  • Canonical SMILES : C1CCN(C(C1)C2=CC=C(C=C2)Br)C

The presence of the bromine atom in the phenyl ring is significant for the compound's biological activity, influencing its lipophilicity and potential interactions with biological membranes.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, piperidine analogs have been developed that demonstrate cytotoxic effects against different cancer cell lines by targeting specific pathways involved in cell survival and proliferation .
  • Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The incorporation of piperidine moieties enhances the binding affinity to AChE, thereby improving therapeutic efficacy .
  • Antiviral Properties : Recent investigations into piperidine derivatives have revealed their potential as antiviral agents. For example, structural modifications have led to compounds that inhibit viral replication in models infected with human coronaviruses .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or neurotransmitter degradation, thereby altering cellular signaling pathways.
  • Receptor Modulation : Piperidine derivatives are known to modulate neurotransmitter receptors, potentially affecting mood and cognition.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that a related piperidine compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Neuropharmacology :
    • Research on piperidine derivatives indicated promising results in inhibiting AChE and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by improving cholinergic transmission .
  • Antiviral Activity :
    • A series of piperidine compounds were tested against human coronavirus strains, showing significant reductions in viral load. The structure-activity relationship highlighted the importance of specific substituents on the piperidine ring for enhancing antiviral efficacy .

Comparative Analysis

CompoundActivity TypeKey Findings
This compoundAnticancerInduces apoptosis in cancer cell lines
Piperidine Derivative ACholinesterase InhibitionEffective against AChE/BuChE
Piperidine Derivative BAntiviralSignificant reduction in viral replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine
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1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine

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